molecular formula C18H22BrN3O3 B279226 5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

カタログ番号 B279226
分子量: 408.3 g/mol
InChIキー: NVSQWTQDJKFYSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

作用機序

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that supply nutrients to the tumor. Sorafenib also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It inhibits the phosphorylation of several kinases involved in tumor growth, including RAF, MEK, ERK, VEGFR, and PDGFR. Sorafenib also inhibits the production of several cytokines and chemokines involved in inflammation and angiogenesis. In addition, Sorafenib has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels and reducing the expression of angiogenic factors such as VEGF and PDGF.

実験室実験の利点と制限

Sorafenib has several advantages for lab experiments, including its specificity and potency as a multi-kinase inhibitor. It can be used to study the effects of inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib can also be used to study the mechanisms of action of other kinase inhibitors and to develop new anti-cancer drugs. However, Sorafenib has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to perform the experiments.

将来の方向性

There are several future directions for the research and development of Sorafenib. One direction is the development of new Sorafenib analogs with improved potency and specificity for different kinases. Another direction is the combination of Sorafenib with other anti-cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Sorafenib can also be used in combination with immunotherapy to enhance the immune response against cancer cells. Finally, Sorafenib can be used to study the effects of inhibiting different signaling pathways in different types of cancer and to develop personalized cancer therapies based on the molecular profile of the tumor.

合成法

The synthesis of Sorafenib involves a series of chemical reactions starting from 2,4-dichloro-5-nitrophenylamine. The first step is the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting amine is then protected with diethyl malonate and treated with sodium hydride to form a malonate ester. The malonate ester is then reacted with 2-chloro-4-nitrophenyl isocyanate to form the urea derivative. The final step involves the cyclization of the urea derivative with furan-2-carboxylic acid to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anti-tumor activity in various types of cancers. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.

特性

製品名

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

分子式

C18H22BrN3O3

分子量

408.3 g/mol

IUPAC名

5-bromo-N-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H22BrN3O3/c1-3-22(4-2)12-11-20-17(23)13-7-5-6-8-14(13)21-18(24)15-9-10-16(19)25-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,23)(H,21,24)

InChIキー

NVSQWTQDJKFYSG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

正規SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。